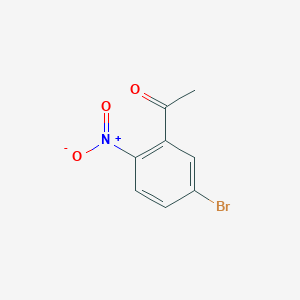

1-(5-Bromo-2-nitrophenyl)ethanone

説明

Contextualization within Brominated Nitroaromatic Compounds

Brominated nitroaromatic compounds constitute an important class of chemicals widely utilized in the synthesis of diverse products, including dyes, polymers, and pharmaceuticals. rsc.org The presence of both a bromine atom and a nitro group on the aromatic ring significantly influences the compound's reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the bromine atom can participate in various cross-coupling reactions. libretexts.orgresearchgate.net This dual functionality makes brominated nitroaromatics valuable intermediates in multistep synthetic sequences. libretexts.org

Significance in Organic Synthesis and Medicinal Chemistry Building Blocks

The strategic placement of the bromo and nitro substituents, along with the acetophenone (B1666503) moiety, makes 1-(5-Bromo-2-nitrophenyl)ethanone a valuable precursor for the synthesis of complex molecular architectures, particularly heterocyclic compounds with potential biological activity.

Role as an α-Haloketone Synthon

While not a true α-haloketone itself, the related compound 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone, which can be synthesized from this compound, is an important α-haloketone synthon. α-Haloketones are highly reactive compounds that serve as versatile building blocks in organic synthesis due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This bifunctionality allows for a wide range of reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems. nih.gov

Precursor for Advanced Organic Transformations

This compound serves as a key starting material for various advanced organic transformations, leading to the synthesis of valuable heterocyclic scaffolds such as quinazolines and benzothiazepines.

The synthesis of quinazoline (B50416) derivatives, a class of compounds with a broad spectrum of biological activities, can be achieved through various methods, including the reaction of 2-aminobenzophenones with various reagents. nih.gov The nitro group in this compound can be readily reduced to an amino group, yielding 1-(2-amino-5-bromophenyl)ethanone (B1278902), a key intermediate for quinazoline synthesis.

Similarly, 1,5-benzothiazepine (B1259763) derivatives, known for their therapeutic applications, can be synthesized from chalcones, which are α,β-unsaturated ketones. rsc.orgnih.govnih.govacs.org this compound can be used to prepare the corresponding chalcones through condensation reactions with various aldehydes. These chalcones can then undergo cyclization with 2-aminothiophenol (B119425) to yield the benzothiazepine (B8601423) core. rsc.orgnih.govnih.govacs.org

Overview of Research Trajectories for Similar Acetophenone Derivatives

Research on acetophenone derivatives continues to be an active area, driven by their diverse biological activities and applications as synthetic intermediates. nih.gov Studies have shown that substituted acetophenones can exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The investigation of structure-activity relationships (SAR) in acetophenone derivatives helps in the design of new therapeutic agents with improved efficacy and selectivity. nih.gov Furthermore, the development of novel synthetic methodologies for the preparation and functionalization of acetophenone derivatives remains a key focus in organic chemistry research.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 41877-24-1 | nih.govsigmaaldrich.com |

| Molecular Formula | C8H6BrNO3 | nih.gov |

| Molecular Weight | 244.04 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Storage | Sealed in dry, room temperature | sigmaaldrich.com |

Synonyms for this compound

| Synonym | Reference |

| 2'-Nitro-5'-bromoacetophenone | nih.gov |

| 5-Bromo-2-nitroacetophenone | nih.gov |

| Ethanone (B97240), 1-(5-bromo-2-nitrophenyl)- | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-bromo-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDAUYYWZNNSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481224 | |

| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41877-24-1 | |

| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41877-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Bromo 2 Nitrophenyl Ethanone

Established Synthetic Routes and Reaction Mechanisms

The two principal synthetic strategies are outlined below, with a detailed look at their reaction mechanisms and the factors influencing the final product.

This synthetic route involves the introduction of a nitro group (-NO₂) onto a pre-existing bromo-substituted acetophenone (B1666503), specifically 3'-bromoacetophenone.

The electrophilic aromatic nitration of benzene (B151609) and its derivatives is a well-established reaction. The process is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The role of the stronger acid, sulfuric acid, is to protonate the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.commasterorganicchemistry.com

The reaction proceeds in two main steps:

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Rearomatization: The nitronium ion is then attacked by the electron-rich aromatic ring of the substituted benzene. masterorganicchemistry.com This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. nih.gov In the final step, a weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of 3'-bromoacetophenone, there are two substituents to consider: the acetyl group (-COCH₃) and the bromine atom (-Br).

Acetyl Group: The acetyl group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself. It is a meta-director. masterorganicchemistry.comlibretexts.org

Bromo Group: Halogens like bromine are also deactivating due to their inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated to the ring through resonance, a stabilizing interaction for the arenium ion intermediate in the ortho and para positions. Consequently, halogens are ortho, para-directors. libretexts.orgorganicchemistrytutor.com

When both an ortho, para-directing group and a meta-directing group are present, their directing effects must be considered together. For the nitration of 3'-bromoacetophenone, the acetyl group directs the incoming electrophile to the positions meta to it (positions 3, 5, and the carbon bearing the bromo group). The bromine atom directs incoming electrophiles to the positions ortho (positions 2 and 4) and para (position 6) to itself. The position that is most activated, or least deactivated, will be the primary site of substitution. The formation of 1-(5-Bromo-2-nitrophenyl)ethanone indicates that nitration occurs at the 2-position, which is ortho to the bromo group and ortho to the acetyl group. This outcome is influenced by the interplay of inductive and resonance effects of both substituents.

Optimizing the yield for this reaction involves careful control of reaction conditions. Key variables include:

Temperature: Nitration reactions are exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of by-products.

Concentration of Acids: The ratio and concentration of nitric and sulfuric acid can significantly impact the reaction rate and selectivity. frontiersin.orgfrontiersin.org

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times can lead to the formation of undesired isomers and decomposition products.

| Precursor | Reagents | Key Conditions | Product | Reported Yield |

| 3'-Bromoacetophenone | HNO₃, H₂SO₄ | Controlled temperature | This compound | Data not available in searched results |

Interactive Data Table: This table summarizes the nitration of 3'-bromoacetophenone.

An alternative pathway to this compound is the bromination of 2'-nitroacetophenone (B117912). This involves introducing a bromine atom onto a nitro-substituted aromatic ring.

Electrophilic aromatic bromination typically requires a bromine source and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). masterorganicchemistry.comlibretexts.org The catalyst polarizes the bromine molecule, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring.

The mechanism is analogous to nitration:

Activation of Bromine: The Lewis acid coordinates with the bromine molecule, generating a more potent electrophile. Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Electrophilic Attack and Rearomatization: The aromatic ring attacks the electrophilic bromine, forming a sigma complex. A base then removes a proton to restore aromaticity.

For deactivated aromatic rings, such as those containing a nitro group, harsher reaction conditions or more potent brominating agents may be necessary. researchgate.net Alternative brominating agents include N-bromosuccinimide (NBS), which can be effective, sometimes in the presence of an acid catalyst. nih.govgoogle.com

The primary challenge in the bromination of deactivated rings is the potential for the reaction to be sluggish or require conditions that lead to side reactions. The strong deactivating nature of both the nitro and acetyl groups in 2'-nitroacetophenone makes the aromatic ring significantly less nucleophilic.

Both the nitro group and the acetyl group are meta-directors. chemistrysteps.comorganicchemistrytutor.com Therefore, in 2'-nitroacetophenone, they both direct the incoming bromine atom to the 5-position, leading to the desired product, this compound. This convergence of directing effects simplifies the regiochemical outcome.

Mitigation of side reactions often involves:

Careful Choice of Brominating Agent and Catalyst: Using a system with appropriate reactivity for the deactivated substrate is key. nih.gov

Control of Reaction Temperature: As with nitration, controlling the temperature can prevent unwanted side reactions.

Stoichiometry: Precise control of the amount of brominating agent can help to avoid polybromination.

| Precursor | Reagents | Key Conditions | Product | Reported Yield |

| 2'-Nitroacetophenone | Br₂, FeBr₃ | Anhydrous conditions | This compound | Data not available in searched results |

| 2'-Nitroacetophenone | N-Bromosuccinimide (NBS) | Acid catalyst | This compound | Data not available in searched results |

Interactive Data Table: This table summarizes the bromination of 2'-nitroacetophenone.

Bromination of Nitroacetophenones

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. For the preparation of this compound, several advanced techniques, including palladium-catalyzed coupling reactions and microwave-assisted synthesis, offer significant advantages over traditional methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, two key strategies could be employed: palladium-catalyzed acetylation of a bromo-nitroaromatic precursor and the Suzuki-Miyaura coupling.

One potential route is the palladium-catalyzed acetylation of 1,4-dibromo-2-nitrobenzene. While direct acetylation of aryl bromides can be challenging, recent methodologies have shown success using various acetylating agents. For instance, a method for the palladium-catalyzed acetylation of (hetero)aryl bromides using acetyltrimethylsilane (B79254) has been developed, offering an operationally simple alternative to traditional methods. orgsyn.org This type of reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a fluoride (B91410) source like cesium fluoride. orgsyn.org

Another prominent palladium-catalyzed method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org To synthesize this compound, one could envision the coupling of a suitable boronic acid or its ester with an appropriate bromo-nitro-substituted aromatic precursor. For example, the Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid has been studied, demonstrating the feasibility of such reactions on nitro-substituted aryl halides. researchgate.net A plausible approach would involve the coupling of a (5-bromo-2-nitrophenyl)boronic acid derivative with an acetyl-containing coupling partner, or conversely, the coupling of a bromo-nitrobenzene derivative with an acetyl-substituted boronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for the success of these reactions, with biphasic organic-water systems often being employed. wikipedia.orglibretexts.org

| Coupling Reaction | Reactants | Catalyst System (Example) |

| Palladium-Catalyzed Acetylation | 1,4-dibromo-2-nitrobenzene and an acetylating agent | Pd(PPh₃)₄, CsF |

| Suzuki-Miyaura Coupling | (5-bromo-2-nitrophenyl)boronic acid and an acetyl-containing halide | Palladium catalyst, base (e.g., K₂CO₃, NaOH) |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technology can be particularly beneficial for the synthesis of this compound, especially in the nitration or acetylation steps.

The nitration of aromatic compounds, a key step in the potential synthesis of the target molecule from a bromo-acetophenone precursor, can be significantly enhanced by microwave irradiation. Traditional nitration methods often require harsh conditions and long reaction times. Microwave heating, however, can provide rapid and uniform heating of the reaction mixture, leading to faster reaction rates and potentially improved selectivity. For instance, microwave-assisted synthesis has been successfully employed for the preparation of various nitrogen-containing heterocyclic compounds, demonstrating the utility of this technique in reactions involving nitro groups. rsc.org

Similarly, if the synthesis involves a Friedel-Crafts acylation or a related reaction to introduce the acetyl group, microwave assistance can be advantageous. The ability of microwave irradiation to efficiently heat the reactants and catalyst can overcome activation barriers and drive the reaction to completion in a fraction of the time required by conventional heating. rsc.org The use of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and reaction times.

| Synthetic Step | Conventional Method | Microwave-Assisted Method |

| Nitration | Often requires strong acids and long reaction times | Faster reaction, potentially milder conditions |

| Acetylation | Can be slow and require harsh catalysts | Accelerated reaction rates, improved efficiency |

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. The synthesis of this compound can be designed to be more environmentally benign by considering several key aspects.

A primary focus is the development of cleaner nitration methods. Traditional nitration using a mixture of nitric acid and sulfuric acid generates significant acidic waste. Greener alternatives include the use of solid-supported nitrating agents, such as inorganic nitrates on silica (B1680970) gel, which can simplify product isolation and reduce waste streams. researchgate.net The use of catalysts that can be easily recovered and recycled is another important green chemistry strategy. researchgate.net

Furthermore, the choice of solvent is a critical factor. Water is considered a green solvent, and developing synthetic routes that can be performed in aqueous media is highly desirable. rsc.org For instance, catalyst-free nucleophilic substitution reactions of nitroimidazoles with carbon nucleophiles have been successfully carried out in water, suggesting the potential for similar green approaches in the synthesis of other nitroaromatic compounds. rsc.org Where organic solvents are necessary, the use of greener alternatives with lower toxicity and environmental impact is preferred. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should also guide the selection of synthetic routes.

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the compound.

Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For aromatic ketones like this compound, which is a solid at room temperature, a variety of solvents could be suitable. sigmaaldrich.com A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers. rochester.edu Given the polar nitro and ketone groups, as well as the aromatic ring, solvents like ethanol (B145695), acetone, or mixtures such as ethyl acetate (B1210297)/heptanes could be effective. rochester.edureddit.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor. youtube.com

Column chromatography is another powerful purification technique, particularly useful for separating mixtures of compounds with different polarities. youtube.comyoutube.com In the case of this compound, a column packed with a polar stationary phase like silica gel would be used. The crude mixture is loaded onto the top of the column, and a mobile phase (eluent), typically a non-polar solvent or a mixture of solvents, is passed through. youtube.com Due to the polar nature of the nitro and keto groups, this compound would be expected to have a moderate to high affinity for the silica gel. By gradually increasing the polarity of the eluent, the desired compound can be separated from less polar and more polar impurities. This technique is highly versatile but can be more resource-intensive than recrystallization for large-scale purifications. google.com

Once purified, the structure and identity of this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would provide key information about the arrangement of protons in the molecule. One would expect to see a singlet for the methyl protons of the acetyl group. The aromatic region would show signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns being indicative of their positions relative to the bromo, nitro, and acetyl substituents.

¹³C NMR : The carbon-13 NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ketone, the methyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the bromine atom. docbrown.info

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone, typically in the region of 1680-1700 cm⁻¹. Strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would also be prominent, usually found around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule. Aromatic compounds with chromophores such as the nitro and acetyl groups are expected to show characteristic absorption bands in the UV-Vis region. The presence of the conjugated system would likely result in absorptions at specific wavelengths.

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (244.04 g/mol ). nih.govfishersci.comcalpaclab.com The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak of similar intensity to the molecular ion peak, which is a definitive indicator of the presence of a single bromine atom. Fragmentation patterns would also be observed, providing further structural information.

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Singlet for -CH₃; Signals for three aromatic protons with specific splitting patterns. |

| ¹³C NMR | Signal for C=O; Signal for -CH₃; Signals for six distinct aromatic carbons. |

| IR | Strong absorption for C=O stretch (ketone); Strong absorptions for NO₂ stretches. |

| UV-Vis | Absorptions characteristic of a substituted nitro-aromatic system. |

| MS | Molecular ion peak (m/z); Characteristic M+2 peak due to bromine isotope. |

Elemental Analysis and Purity Assessment

The verification of the synthesis of this compound relies on rigorous analytical methods to confirm its elemental composition and determine its purity. These assessments are critical for ensuring the identity and quality of the synthesized compound before its use in further applications.

Elemental Analysis

Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₈H₆BrNO₃, the theoretical elemental composition is calculated based on its molecular weight of 244.04 g/mol . nih.govsigmaaldrich.com The expected percentages for carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) are presented in the table below.

In a typical research setting, experimental values obtained from combustion analysis are compared against these theoretical values. A close agreement, generally within ±0.4%, is considered evidence of the sample's compositional purity and confirmation of its molecular formula. researchgate.net

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 39.37 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.48 |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.74 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.74 |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.67 |

| Total | C₈H₆BrNO₃ | 244.044 | 100.00 |

Purity Assessment

The purity of this compound is a critical parameter, with commercial grades typically offering a purity of 98% or higher. sigmaaldrich.comcalpaclab.com The assessment of this purity is accomplished through a combination of chromatographic and spectroscopic techniques. While specific research findings detailing the full analytical characterization are often proprietary or part of broader studies, the methods used are standard in synthetic chemistry.

Certificates of Analysis (COA) provided by suppliers indicate that techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. sigmaaldrich.com These methods separate the target compound from any impurities, starting materials, or by-products, allowing for quantification of its purity. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are used to confirm the molecular structure and can also reveal the presence of impurities.

Chemical Reactivity and Transformation of 1 5 Bromo 2 Nitrophenyl Ethanone

Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring is a versatile handle for introducing new functional groups through various substitution and coupling reactions.

Nucleophilic aromatic substitution (NAS) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org In the case of 1-(5-Bromo-2-nitrophenyl)ethanone, the presence of a nitro group ortho to the bromine atom and an acetyl group para to it strongly activates the molecule for NAS. These groups deactivate the ring for electrophilic substitution but activate it for nucleophilic attack. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and acetyl groups, which provides significant stabilization. libretexts.orgmasterorganicchemistry.com The subsequent loss of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product. The reaction is favored because the electron-withdrawing substituents stabilize the carbanion intermediate. libretexts.org

| Substituent Position | Effect on NAS | Rationale |

| Ortho or Para | Activating | The negative charge of the Meisenheimer intermediate can be delocalized onto the electron-withdrawing group through resonance, providing stabilization. libretexts.org |

| Meta | Deactivating (or weakly activating) | Resonance delocalization of the negative charge onto the substituent is not possible, resulting in less stabilization for the intermediate. libretexts.org |

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, a development recognized with the 2010 Nobel Prize in Chemistry. libretexts.orgwikipedia.orgfiveable.me For this compound, the bromine atom serves as an excellent electrophilic partner in these transformations.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, involves three primary steps: nih.govlibretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond to form a Pd(II) intermediate. libretexts.orglibretexts.org

Transmetalation : The organic group from a second reagent (an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide. libretexts.orgnumberanalytics.comorganic-chemistry.org This step often requires a base. organic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgfiveable.me

The Suzuki reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.org This method is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a base. libretexts.orgnumberanalytics.com This reaction is a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. libretexts.org

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium source and, crucially, the supporting ligands.

Palladium Sources : Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.org

Ligands : Ligands are essential for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. Phosphine-based ligands are the most common. libretexts.org Electron-rich and sterically bulky ligands are known to facilitate the oxidative addition and reductive elimination steps. libretexts.org For instance, bulky alkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are highly effective for coupling reactions involving aryl chlorides and bromides. organic-chemistry.org Specialized biaryl phosphine (B1218219) ligands developed by research groups like Buchwald's are often critical for achieving high yields and broad substrate scope, particularly in challenging Buchwald-Hartwig aminations. libretexts.orglibretexts.org

| Reaction | Palladium Source | Ligand | Base | Typical Substrates |

| Suzuki Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, PCy₃, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl/vinyl halides with aryl/vinyl boronic acids. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald ligands (e.g., SPhos, XPhos), BINAP | NaOtBu, K₃PO₄ | Aryl halides with primary/secondary amines. libretexts.orgnumberanalytics.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Reactions of the Nitro Group

The nitro group is a versatile functional group primarily utilized as a precursor to an amino group.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis, as it provides access to anilines, which are key building blocks for dyes, polymers, and pharmaceuticals. researchgate.net A wide variety of methods are available for this reduction. masterorganicchemistry.com

Commonly employed methods include:

Catalytic Hydrogenation : This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. masterorganicchemistry.com

Metal-Acid Systems : The use of an easily oxidized metal in the presence of an acid is a classic method. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) with hydrochloric acid (HCl). masterorganicchemistry.com

A significant challenge is achieving chemoselectivity, where the nitro group is reduced without affecting other reducible functional groups in the molecule, such as the ketone in this compound. Several modern reagents have been developed for this purpose. For example, systems like zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) have been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, even in the presence of halogens and other reducible groups.

| Reagent/System | Conditions | Selectivity Notes |

| H₂ / Pd/C | Hydrogen gas, solvent (e.g., ethanol (B145695), ethyl acetate) | Highly effective but may also reduce other functional groups (e.g., alkenes). masterorganicchemistry.com |

| Fe / HCl or Sn / HCl | Acidic aqueous solution | Classic, robust method. masterorganicchemistry.com |

| Zn / Hydrazine Glyoxylate | Room temperature | Offers high chemoselectivity for the nitro group over other reducible functions like halogens. |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Ethanol solvent | NaBH₄ alone is typically unable to reduce nitro groups but can be activated by transition metal complexes. jsynthchem.com |

Participation in Condensation Reactions

While the primary reactivity of the nitro group is its reduction, under specific conditions, it can participate in condensation reactions, although this is less common than reactions involving the acetyl group. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, a type of reaction that can be considered a form of condensation. research-solution.com

Reactions of the Ethanone (B97240) (Acetyl) Group

The ethanone (acetyl) group, consisting of a carbonyl group and a methyl group, is a hub of reactivity. The carbonyl carbon is electrophilic, while the alpha-hydrogens on the methyl group are acidic and can be removed by a base to form an enolate. These characteristics allow the ethanone group to participate in a wide array of chemical transformations.

The ethanone group is a key participant in condensation reactions that lead to the formation of various heterocyclic structures, which are scaffolds for many biologically active molecules.

Chalcone (B49325) Synthesis: this compound can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones. researchgate.neteijppr.comacs.org This reaction is typically base-catalyzed, using reagents like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent such as ethanol. jetir.orgnih.govmdpi.com The resulting chalcones, which are α,β-unsaturated ketones, are important intermediates for the synthesis of flavonoids and other heterocyclic compounds.

Reaction Scheme: Chalcone Synthesis

| Aldehyde (Ar-CHO) | Base | Solvent | Product Type |

| Benzaldehyde | NaOH | Ethanol | Chalcone |

| Substituted Benzaldehydes | KOH | Ethanol | Substituted Chalcone |

This table illustrates the general Claisen-Schmidt condensation for chalcone synthesis.

Pyrimidine (B1678525) Synthesis: The acetyl group can be a starting point for the synthesis of pyrimidine rings. google.com For instance, condensation of this compound with a suitable three-carbon component, such as a derivative of malondialdehyde, in the presence of an amidine or guanidine (B92328) derivative, can lead to the formation of a pyrimidine ring. These reactions are fundamental in medicinal chemistry for creating novel therapeutic agents. nih.gov

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(5-bromo-2-nitrophenyl)ethanol. bldpharm.com This transformation can be achieved using various reducing agents.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ will also reduce the ketone to an alcohol. However, it is less selective and can also reduce the nitro group, so careful control of reaction conditions is necessary if only the ketone is to be reduced.

Table of Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | 1-(5-Bromo-2-nitrophenyl)ethanol bldpharm.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C to Room Temp | 1-(5-Bromo-2-nitrophenyl)ethanol bldpharm.com (potential for nitro group reduction) |

This table shows common reagents for the reduction of the acetyl group to an alcohol.

The methyl group adjacent to the carbonyl (the alpha-position) can be halogenated under either acidic or basic conditions. libretexts.org This reaction introduces a halogen atom, typically bromine or chlorine, to the alpha-carbon, creating a valuable intermediate for further synthetic transformations.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms an enol intermediate, which then reacts with the halogen (e.g., Br₂). pressbooks.publibretexts.org This method is generally preferred for achieving monohalogenation. libretexts.org

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which is a strong nucleophile and reacts rapidly with the halogen. youtube.com This method can lead to polyhalogenation due to the increased acidity of the remaining alpha-hydrogens after the first halogenation. libretexts.org

The product of this reaction, 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone, is a useful synthon for the synthesis of various heterocyclic compounds and other functionalized molecules.

Reaction Scheme: Alpha-Bromination

Table of Alpha-Halogenation Conditions

| Halogenating Agent | Catalyst/Medium | Product |

| Bromine (Br₂) | Acetic Acid (Acid-catalyzed) | 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone |

| N-Bromosuccinimide (NBS) | Acid catalyst | 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone |

| Bromine (Br₂) | Sodium Hydroxide (Base-promoted) | 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (and polybrominated products) |

This table details typical conditions for the alpha-halogenation of ketones.

Photochemical Reactivity and Rearrangements

The photochemical behavior of ortho-nitroaryl ketones, such as this compound, is characterized by intramolecular rearrangement processes initiated by the absorption of light. While specific studies on the 5-bromo derivative are not extensively documented in publicly available literature, the photochemical reactivity can be understood by examining the well-established reactions of closely related compounds, particularly 2'-nitroacetophenone (B117912) and other ortho-nitrobenzyl systems.

The primary photochemical process for ortho-nitroaryl ketones involves an intramolecular hydrogen abstraction. Upon photoexcitation, the nitro group abstracts a hydrogen atom from the ortho-acetyl group. This process can proceed from both the singlet and triplet excited states. acs.orgcdnsciencepub.com This hydrogen transfer leads to the formation of a transient biradical species, which rapidly transforms into an aci-nitro intermediate, also known as a photoenol. This intermediate is a key species in the subsequent rearrangement pathways.

The photoenolization of ortho-alkyl substituted acetophenones has been investigated using various spectroscopic techniques. For instance, in the case of 2-methylacetophenone, both the triplet and first excited singlet states are involved in the internal hydrogen transfer, leading to the formation of an enol intermediate. rsc.org The reactivity of the triplet state can be influenced by the solvent polarity, which affects the relative energy levels of the n,π* and π,π* states. rsc.org

The subsequent fate of the aci-nitro intermediate determines the final products of the photoreaction. A common pathway for ortho-nitroacetophenones is the rearrangement to form N-hydroxyanthranil derivatives. This transformation involves a cyclization of the aci-nitro intermediate followed by dehydration.

Advanced Structural Analysis and Crystallography of 1 5 Bromo 2 Nitrophenyl Ethanone and Its Derivatives

X-Ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise molecular geometry and the packing of molecules in the crystalline state. Although a specific study for 1-(5-bromo-2-nitrophenyl)ethanone is not available, research on analogous chalcones provides a solid framework for understanding its potential structural features.

The unit cell is the fundamental repeating unit of a crystal. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that describe the arrangement of molecules within it (the space group) are determined from X-ray diffraction data. For instance, the chalcone (B49325) derivative, (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, crystallizes in the triclinic space group P-1. nih.gov Another related compound, (E)-1-(4-methylphenyl)-3-nitroprop-2-en-1-one, crystallizes in the monoclinic space group P21/c. researchgate.net These examples show that minor changes in the molecular structure can lead to different crystal symmetries.

A summary of crystallographic data for some related chalcone derivatives is presented below:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one nih.gov | C₁₇H₁₅BrO₃ | Triclinic | P-1 | 7.7643(9) | 9.7006(11) | 10.2722(10) | 72.901(10) | 78.487(9) | 86.359(9) | 724.59(14) | 2 |

| (E)-1-(4-methylphenyl)-3-nitroprop-2-en-1-one researchgate.net | C₁₆H₁₃NO₃ | Monoclinic | P21/c | 10.136(3) | 11.233(3) | 8.163(2) | 90 | 105.157(2) | 90 | 896.25(10) | 4 |

| (2Z)-3-bromo-3-nitro-1-phenylprop-2-ene-1-one researchgate.net | C₉H₆BrNO₃ | Orthorhombic | Pca21 | 13.903(12) | 13.791(12) | 9.720(8) | 90 | 90 | 90 | 1861(3) | 8 |

| (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one nih.gov | C₁₆H₁₅BrO₄S | Orthorhombic | Fdd2 | 16.8923(7) | 8.0793(6) | 23.6427(17) | 90 | 90 | 90 | 3226.7(4) | 8 |

The packing of molecules in a crystal is stabilized by a network of intermolecular interactions. In the case of bromo- and nitro-substituted aromatic compounds, a variety of such interactions can be expected.

In the crystal structure of (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, weak C—H···O and C—H···Br interactions are observed. nih.gov Additionally, π–π stacking interactions with a centroid–centroid distance of 3.650(2) Å contribute to the crystal packing. nih.gov The presence of the bromine atom allows for the possibility of halogen bonding, a directional interaction between a halogen atom and a nucleophilic site, which can play a significant role in crystal engineering. The nitro group, with its electronegative oxygen atoms, is a strong candidate for participating in hydrogen bonds and other electrostatic interactions.

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key aspect of its structure. For chalcones and related compounds, the planarity of the molecule is of particular interest as it affects the extent of electronic conjugation.

In (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, the molecule is not planar. The dihedral angle between the two benzene (B151609) rings is 77.3(1)°. nih.gov The prop-2-ene-1-one group, which links the two rings, is twisted with respect to both aromatic systems, with dihedral angles of 58.6(1)° and 30.7(4)°. nih.gov In contrast, the molecule of (E)-1-(4-methylphenyl)-3-nitroprop-2-en-1-one is nearly planar, with a deviation of only 0.122(1) Å from the mean square plane, indicating a high degree of conjugation. researchgate.net However, the related (2Z)-3-bromo-3-nitro-1-phenylprop-2-ene-1-one is non-planar, with the bromine atom deviating significantly from the molecular plane. researchgate.net These examples highlight how substitution patterns can dramatically influence molecular conformation.

Solid-State Characterization

Beyond single-crystal analysis, other techniques are employed to characterize the bulk properties of a crystalline solid, including its crystallinity, polymorphism, and thermal stability.

Powder X-Ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is a powerful tool for characterizing the crystallinity of a bulk sample and for identifying different crystalline forms, known as polymorphs. Each polymorph has a unique PXRD pattern, which serves as a fingerprint for that specific crystalline phase. While specific PXRD studies on this compound or its direct derivatives were not found in the reviewed literature, this technique is essential in the broader context of pharmaceutical and materials science to ensure the consistency and stability of a crystalline solid. The presence of different polymorphs can significantly affect the physical properties of a compound.

Thermal Analysis (e.g., TGA, DTA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), provide information about the physical and chemical changes that a substance undergoes upon heating. These methods are used to determine melting points, decomposition temperatures, and to study phase transitions.

Detailed thermal analysis data for this compound or its immediate derivatives are not available in the surveyed scientific literature. However, for related chalcones, melting points are reported, which are determined by techniques like DSC. For example, (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has a melting point of 355–357 K. nih.gov TGA can reveal the thermal stability of a compound by measuring its mass loss as a function of temperature. For nitro-containing compounds, TGA can provide insights into the decomposition pathways, which often involve the loss of the nitro group.

Computational Chemistry and Theoretical Studies of 1 5 Bromo 2 Nitrophenyl Ethanone

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of organic molecules. For derivatives of acetophenone (B1666503) and nitrobenzene, these methods have been widely applied to understand substituent effects on the molecule's behavior.

Theoretical investigations into molecules structurally similar to 1-(5-Bromo-2-nitrophenyl)ethanone, such as other substituted nitroaromatic compounds, have been conducted using DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)). elsevierpure.comscispace.com These studies typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. For this compound, the optimization would likely reveal a non-planar structure due to the steric hindrance between the acetyl group and the ortho-nitro group, forcing the acetyl group out of the plane of the benzene (B151609) ring. nih.gov

The electronic structure is heavily influenced by the electron-withdrawing nature of the nitro group and the bromine atom. Natural Bond Orbital (NBO) analysis, a common computational tool, can quantify the hyperconjugative interactions and charge delocalization within the molecule. elsevierpure.comresearchgate.net These analyses for similar compounds reveal significant charge transfer from the phenyl ring to the nitro group. researchgate.net The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. In this compound, the area around the nitro group's oxygen atoms would be highly electrophilic, while the phenyl ring would be comparatively less so due to the strong withdrawing groups. elsevierpure.com

Table 1: Predicted Geometric Parameters for this compound (Illustrative based on similar structures) This table is illustrative and presents expected values based on computational studies of analogous compounds. Actual calculated values may vary.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.22 Å |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. elsevierpure.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting tendency. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would be concentrated on the nitro group, reflecting the intramolecular charge transfer character. The presence of the strong electron-withdrawing nitro group significantly lowers the LUMO energy. nih.gov DFT calculations on related substituted nitrobenzenes and acetophenones consistently show this trend. physchemres.orgresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table is illustrative and presents expected values based on computational studies of analogous compounds. Actual calculated values may vary.

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -7.0 to -8.0 |

| ELUMO | -3.0 to -4.0 |

These values are indicative of a molecule that is a good electron acceptor and moderately reactive.

Quantum chemical calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For similar aromatic ketones, predicted shifts generally show good correlation with experimental values. researchgate.net

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated and compared with experimental FT-IR spectra. For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the symmetric and asymmetric stretches of the nitro group (NO₂) are readily identifiable. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net The calculations can identify the specific electronic transitions (e.g., n → π* and π → π*) that give rise to the absorption bands observed in the experimental UV-Vis spectrum. For nitroaromatic compounds, transitions involving the nitro group are prominent. elsevierpure.com

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

MD simulations can explore the conformational landscape of this compound. A key aspect would be the rotation around the single bond connecting the acetyl group to the phenyl ring. Simulations could reveal the energy barriers associated with this rotation and the relative populations of different conformers at a given temperature. Studies on similar molecules, like (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, have used experimental NMR data to determine rotational barriers, a process that can be complemented and explained by MD simulations. researchgate.net

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited to study these solvent effects explicitly by including solvent molecules in the simulation box. Theoretical studies on related compounds have utilized implicit solvent models, such as the Polarizable Continuum Model (PCM), within DFT calculations to investigate how the solvent polarity affects properties like the HOMO-LUMO gap and electronic spectra. researchgate.net For this compound, MD simulations in different solvents would illustrate how solvent molecules arrange around the solute and how this solvation shell affects the conformational preferences and dynamics of the acetyl and nitro groups.

Prediction of Chemical Reactivity and Selectivity

The arrangement of functional groups—a bromo substituent, a nitro group, and an ethanone (B97240) moiety—on the phenyl ring of this compound creates a unique electronic landscape that dictates its reactivity. Computational models can predict with reasonable accuracy where and how this molecule is likely to react.

The Fukui function is a key concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

The sites susceptible to nucleophilic attack are those with a high value of the Fukui function for accepting an electron (f+), while sites prone to electrophilic attack have a high value for donating an electron (f-). The nitro group, being strongly electron-withdrawing, is expected to activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. Conversely, the oxygen atom of the carbonyl group, with its lone pairs of electrons, is a likely site for electrophilic attack.

Table 1: Predicted Fukui Functions and Reactive Sites for this compound (Illustrative based on related compounds)

| Atom/Region | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted f0 (Radical Attack) | Predicted Reactivity |

| Carbonyl Carbon | High | Low | Moderate | Prone to nucleophilic addition |

| Carbonyl Oxygen | Low | High | Moderate | Prone to electrophilic attack |

| Aromatic C-NO2 | High | Low | High | Activated for nucleophilic aromatic substitution |

| Aromatic C-Br | Moderate | Moderate | Moderate | Potential site for substitution or coupling reactions |

| Aromatic C-H | Low | Moderate | Low | Less reactive towards substitution |

This table is illustrative and based on general principles of reactivity for similar functional groups and data from related compounds. Actual values would require specific DFT calculations for this compound.

Computational modeling can be employed to map out the potential energy surface for reactions involving this compound, thereby elucidating the most probable reaction pathways. This involves calculating the energies of reactants, transition states, intermediates, and products.

For a molecule like this compound, several reaction pathways can be envisioned:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring, activated by the nitro group, is susceptible to nucleophilic attack. Computational models can predict the activation barriers for the substitution of the bromine atom or potentially a hydrogen atom. Studies on aromatic nitro compounds suggest that the addition of a nucleophile to the electron-deficient ring is often the rate-limiting step. rsc.org

Reactions at the Carbonyl Group: The ethanone moiety can undergo various reactions typical of ketones. For instance, nucleophilic addition to the carbonyl carbon is a fundamental process.

Reactions involving the α-Bromo Group: The bromine atom on the acetyl group is a good leaving group, making the α-carbon susceptible to nucleophilic substitution.

Table 2: Potential Reaction Pathways and Their Computational Investigation

| Reaction Type | Reactant(s) | Key Intermediates/Transition States | Predicted Product(s) |

| Nucleophilic Aromatic Substitution | This compound + Nucleophile (e.g., RO⁻) | Meisenheimer complex (σ-adduct) | 1-(5-Alkoxy-2-nitrophenyl)ethanone or other substitution products |

| Nucleophilic Addition to Carbonyl | This compound + Nucleophile (e.g., Grignard reagent) | Tetrahedral intermediate | Tertiary alcohol |

| α-Substitution | This compound + Nucleophile (e.g., R₂NH) | Transition state for SN2 reaction | α-Amino ketone |

The modeling of these pathways would involve locating the transition state structures and calculating the activation energies, which would provide quantitative predictions of reaction rates and selectivity under different conditions.

Derivatives and Analogs of 1 5 Bromo 2 Nitrophenyl Ethanone in Research

Synthesis and Characterization of Substituted Analogs

The functional groups on 1-(5-Bromo-2-nitrophenyl)ethanone offer multiple pathways for creating substituted analogs. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds.

A notable example involves the use of this compound as an intermediate in the synthesis of complex benzofuran (B130515) derivatives. In one study, it was used in a Suzuki coupling reaction with (5-((tert-butyldimethylsilyl)oxy)benzofuran-2-yl)boronic acid. biorxiv.org This reaction specifically targets the carbon-bromine bond on the phenyl ring to create a new carbon-carbon bond with the benzofuran moiety, leading to the formation of 1-(5-(5-hydroxybenzofuran-2-yl)-2-nitrophenyl)ethan-1-one after subsequent deprotection. biorxiv.org This demonstrates how the bromo-substituted phenyl ring of the parent compound can be functionalized to build larger, more complex molecular architectures.

The nitro group can also be a site for transformation, most commonly through reduction to an amino group. This conversion transforms the electronic properties of the phenyl ring and provides a new nucleophilic site for further reactions, often leading to the synthesis of heterocyclic compounds. The resulting 1-(2-amino-5-bromophenyl)ethanone (B1278902) is a key intermediate for producing various drugs and other biologically active molecules. lookchem.com

Heterocyclic Compounds Derived from this compound

The scaffold of this compound is a valuable starting point for the synthesis of various heterocyclic compounds. The functional groups can be manipulated to undergo cyclization reactions, forming new ring systems.

A primary route to heterocycles involves the reduction of the nitro group to an amine. The resulting 1-(2-amino-5-bromophenyl)ethanone contains both an amino group and a ketone, which are ideally positioned for condensation and cyclization reactions. lookchem.com For example, this amino ketone can serve as a precursor for the synthesis of quinolines, a class of nitrogen-containing heterocycles with significant pharmacological applications.

Furthermore, the chalcones derived from this compound are themselves versatile intermediates for synthesizing a variety of five- and six-membered heterocyclic rings. The α,β-unsaturated ketone moiety in chalcones can react with different binucleophiles to form heterocycles such as pyrazoles, isoxazoles, and pyrimidines. For instance, reaction of a chalcone (B49325) with hydrazine (B178648) can yield pyrazoline derivatives. The specific reaction pathway and resulting heterocyclic system depend on the chosen reagent and reaction conditions. This versatility makes this compound an important precursor for building libraries of diverse heterocyclic compounds for further research.

Imidazoles and Benzimidazoles

Imidazole and its fused-ring counterpart, benzimidazole (B57391), are prominent heterocyclic systems in numerous biologically active compounds. researchgate.netresearchgate.net The synthesis of derivatives containing these rings often involves the reaction of a dicarbonyl compound, or a precursor, with ammonia (B1221849) or an ortho-diamine, respectively. researchgate.netias.ac.inijarsct.co.in

Researchers have synthesized 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole on a multi-gram scale through the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde, a compound structurally related to this compound. nih.gov This core structure was then further functionalized. For instance, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination cross-coupling reactions have been employed to introduce aryl and sulfonyl-aniline groups at the 5(6)-position. nih.gov These modifications are guided by computational models that predict interactions with biological targets like E. coli DNA gyrase B. researchgate.netnih.gov The nitro group on the phenyl ring at the 2-position of the benzimidazole is often a precursor to an amino group, which is a key functional group for predicted biological activity. nih.gov

The synthesis of various substituted benzimidazoles has been reported, highlighting the importance of substituents at both the 2- and 5-positions for potential antimicrobial and anticancer activities. researchgate.netias.ac.indoaj.org

Table 1: Selected Imidazole and Benzimidazole Derivatives in Research

| Compound Name | Starting Material/Precursor | Synthetic Approach | Key Research Finding | Reference(s) |

| 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | 4-Bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde | Condensation reaction | Core molecule for further functionalization to target E. coli DNA gyrase B. | researchgate.netnih.gov |

| 2-(Aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles | 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | Pd-catalyzed cross-coupling and subsequent reduction | Designed as potential inhibitors of DNA gyrase B. | nih.gov |

| 2-(Substituted-phenyl)benzimidazole derivatives | o-Phenylenediamines and benzaldehydes | Condensation with sodium metabisulfite | Investigated for anticancer activity against various cell lines. | ias.ac.in |

| 5-(Nitro/bromo)-styryl-2-benzimidazole derivatives | Not specified | Not specified | Showed antibacterial and antifungal activity. | ijarsct.co.inajrconline.org |

Thiadiazoles

Thiadiazoles, five-membered rings containing two nitrogen atoms and one sulfur atom, are another class of heterocyclic compounds with a broad spectrum of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netijpcbs.commdpi.com A common synthetic route to 1,3,4-thiadiazoles involves the reaction of carboxylic acids with thiosemicarbazide. ijpcbs.com

While direct synthesis from this compound is not explicitly detailed in the provided results, the general methodologies for creating thiadiazole derivatives are well-established. For example, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) can be synthesized from benzoic acid and thiosemicarbazide, and subsequently derivatized. ijpcbs.com Research has shown that substitutions on the thiadiazole ring system can significantly influence their biological activity. researchgate.netijpcbs.com For instance, certain derivatives have demonstrated significant antibacterial and antifungal activity, with some compounds showing promise as anticancer agents by inhibiting enzymes like focal adhesion kinase (FAK). ijpcbs.commdpi.com

Table 2: Research Highlights of Thiadiazole Derivatives

| Derivative Class | Synthetic Precursors | Key Research Findings | Reference(s) |

| 5-Aryl substituted 1,3,4-thiadiazole-2-amine amides | 5-Aryl-1,3,4-thiadiazol-2-amines | Act as micromolar inhibitors of focal adhesion kinase (FAK). | mdpi.com |

| 2-Phenylamino-5-[4-(2-hydroxybenzylideneamino) phenyl]-1,3,4-thiadiazole | Not specified | Showed high antimycobacterial activity. | researchgate.net |

| 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives | Benzoic acid and thiosemicarbazide | Exhibited antibacterial and antifungal activities. | ijpcbs.com |

| 2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Not specified | Demonstrated good anti-proliferative effects against cancer cell lines. | mdpi.com |

Benzothiazoles

Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, are another important class of heterocyclic compounds. They are recognized for a wide range of biological activities, including antibacterial, antitumor, and antiviral properties. researchgate.netijper.org The synthesis of benzothiazoles often involves the reaction of 2-aminothiophenol (B119425) with a carboxylic acid or its equivalent. rsc.org

Derivatives of benzothiazole (B30560) have been synthesized and evaluated for their potential as antimicrobial agents. For instance, benzothiazole derivatives bearing an amide moiety have been shown to exhibit good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the aryl ring attached to the amide nitrogen play a crucial role in their antimicrobial potency. rsc.org Furthermore, benzothiazole-based pyrimidinesulfonamide scaffolds have been synthesized and investigated as potential antiviral agents and inhibitors of Hsp90α. nih.gov

Table 3: Notable Benzothiazole Derivatives in Research

| Compound Class | Synthetic Approach | Key Research Finding | Reference(s) |

| Benzothiazole derivatives with an amide moiety | Condensation of 2-(4'-aminophenyl)benzothiazole with substituted aromatic acids | Displayed broad-spectrum antimicrobial activity. | rsc.org |

| 2-Pyrimidylbenzothiazoles with sulfonamide moieties | Reaction of ylidene benzothiazole with N-arylsulfonated guanidine (B92328) | Showed antiviral potency against several viruses, including HSV-1. | nih.gov |

| Cyano, amidino, and acrylonitrile (B1666552) substituted benzothiazoles | Cyclocondensation of 2-aminophenyl disulfides with aromatic aldehydes | Evaluated for antitumor and antimicrobial activity. | nih.gov |

| Thiazole derivatives from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Reaction with heterocyclic amines and thiosemicarbazones | Investigated for antimicrobial activity. | nih.gov |

Pyrimidines

Pyrimidines, six-membered heterocyclic aromatic rings with two nitrogen atoms, are fundamental components of nucleic acids and are found in numerous synthetic compounds with diverse pharmacological activities. gsconlinepress.comresearchgate.net The synthesis of pyrimidine (B1678525) derivatives can be achieved through various condensation reactions. A common method involves the reaction of a chalcone with guanidine hydrochloride. nih.gov

Research into pyrimidine derivatives has led to the discovery of compounds with potent biological activities. For example, certain tri-substituted pyrimidine derivatives have been identified as potent bone anabolic agents, promoting osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov In other studies, pyrimidine derivatives have been developed as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties. nih.gov The substitution pattern on the pyrimidine ring is critical for the observed biological effects. gsconlinepress.comnih.gov

Table 4: Significant Pyrimidine Derivatives in Research

| Compound Name/Class | Synthetic Approach | Key Research Finding | Reference(s) |

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | Cyclization of a chalcone with guanidine hydrochloride followed by further modification | Identified as a potent, orally bioavailable bone anabolic agent. | nih.gov |

| Pyrimidine-5-carbonitrile compounds | Not specified | Act as ATP-mimicking EGFR tyrosine kinase inhibitors with antiproliferative activity. | gsconlinepress.com |

| 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives | Reaction with various sulfonyl chlorides | Evaluated for in vitro antimicrobial activity. | researchgate.net |

| Thieno[2,3-d]pyrimidines | Not specified | Showed strong antibacterial activity against various bacterial strains. | gsconlinepress.com |

Benzisoxazoles

Benzisoxazoles, consisting of a benzene ring fused to an isoxazole (B147169) ring, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. nih.gov Several synthetic routes to the 1,2-benzisoxazole (B1199462) core have been developed, including the cyclization of o-substituted aryl oximes. chim.it

Derivatives of 3-(bromomethyl)-1,2-benzisoxazole (B15218) have been synthesized and shown to possess marked anticonvulsant activity. nih.gov The introduction of different substituents at the 5-position of the benzisoxazole ring, such as a halogen atom or a sulfamoyl group, has been shown to modulate both the activity and neurotoxicity of these compounds. nih.govnih.gov Other benzisoxazole derivatives have been investigated for their potential as antipsychotic agents, with some compounds showing high affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Table 5: Key Benzisoxazole Derivatives in Research

| Derivative Class | Synthetic Precursor | Key Research Finding | Reference(s) |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives | 3-(Bromomethyl)-1,2-benzisoxazole | Displayed marked anticonvulsant activity in mice. | nih.govnih.gov |

| 5-Halogenated benzisoxazole derivatives | Introduction of a halogen at the 5-position | Increased anticonvulsant activity and neurotoxicity. | nih.govnih.gov |

| Benzisoxazole-substituted-allyl derivatives | Not specified | Identified as potential anticancer agents against colon cancer cells. | nih.gov |

| Amide derivatives of benzisoxazole | Not specified | Evaluated as potential multi-target antipsychotic agents. | nih.gov |

Advanced Applications of 1 5 Bromo 2 Nitrophenyl Ethanone and Its Derivatives in Chemical Science

Intermediate in Advanced Organic Synthesis

The reactivity of 1-(5-bromo-2-nitrophenyl)ethanone, stemming from its electrophilic nitro and bromine substituents, makes it a valuable precursor in sophisticated organic synthesis.

Construction of Complex Molecular Architectures

The strategic placement of the bromo and nitro groups on the aromatic ring of this compound allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks. The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. For instance, in the synthesis of certain bioactive compounds, this reaction is employed to couple the phenyl ring with other aromatic or heterocyclic moieties, leading to the assembly of complex polycyclic systems.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many heterocyclic compounds, such as quinoxalines. For example, the reaction of an α-bromoketone derived from a related ketone with o-phenylenediamines can lead to the formation of quinoxaline-fused analogues. acs.org This versatility makes this compound and its derivatives instrumental in building diverse and complex molecular structures that are often inspired by natural products. acs.org

Scaffold for Drug Discovery and Development

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov this compound and its derivatives have emerged as valuable scaffolds in the design and synthesis of novel therapeutic agents. acs.org The ability to introduce diverse substituents at various positions of the molecule allows for the fine-tuning of its pharmacological properties.

The fight against HIV/AIDS necessitates the continuous development of new antiviral agents to combat viral resistance. nih.gov HIV-1 integrase, an essential enzyme for viral replication, is a key target for drug development. nih.gov Research has shown that derivatives of this compound can serve as scaffolds for the synthesis of novel HIV-1 integrase inhibitors. nih.gov For example, a multi-step synthesis starting from 5-bromo-2-methoxypyridine, a related bromo-substituted aromatic compound, has been utilized to create potent inhibitors. nih.gov This synthesis involves a series of reactions including lithiation, reaction with an aldehyde, dehydroxylation, and cleavage of the methoxy (B1213986) group to yield a pyridine-2-one derivative, which is then further functionalized. nih.gov The resulting compounds have demonstrated the potential to inhibit both the 3'-processing and 3'-strand transfer activities of HIV-1 integrase. nih.gov

Table 1: Examples of this compound Derivatives and their Role in HIV-1 Integrase Inhibition

| Derivative Class | Synthetic Strategy | Key Intermediates | Target Activity |

|---|---|---|---|

| Pyridine-based inhibitors | Multi-step synthesis involving lithiation and cross-coupling reactions. nih.gov | 5-bromo-2-methoxypyridine, pyridine-2-one derivatives. nih.gov | Inhibition of 3'-processing and 3'-strand transfer. nih.gov |

| Quinolone-based inhibitors | Multi-kilo scale synthesis involving Suzuki-Miyaura coupling. nih.gov | 4-hydroxy-2-methylquinoline, 2-bromo-5-methoxyaniline. nih.gov | Potent HIV-1 integrase inhibition. |

The rise of antibiotic resistance is a major global health concern, driving the search for new antimicrobial agents with novel mechanisms of action. researchgate.net Derivatives of this compound have shown promise as antimicrobial agents. nih.govnih.govmdpi.com For instance, pyrazoline derivatives synthesized from related chalcones have exhibited moderate activity against various bacterial and fungal strains. nih.gov The synthesis often involves the cyclization of chalcones with phenyl hydrazine (B178648) hydrate. nih.gov

Table 2: Antimicrobial Activity of Derivatives

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| Pyrazolines | S. aureus, E. coli, K. pneumonia, S. typhi, Pseudomonas species, Candida albicans, Mucor species, Rhizopus species, Aspergillus niger. nih.gov | Moderate antimicrobial activity observed. nih.gov |

| Nitro-pyrrolomycins | S. aureus, P. aeruginosa. nih.gov | Potent bactericidal effect, influenced by the nitro group position and lipophilicity. nih.gov |

Bacterial DNA gyrase is a well-established target for the development of antibacterial drugs. nih.govresearchgate.net Specifically, the GyrB subunit, which possesses ATPase activity, is a validated target for inhibitors. researchgate.netnih.gov While no GyrB inhibitors are currently in clinical use, research into new classes of inhibitors is ongoing. nih.gov N-phenyl-4,5-dibromopyrrolamides, which can be conceptually linked to bromo-substituted phenyl compounds, have been developed as potent inhibitors of bacterial DNA gyrase B. nih.gov These compounds have shown IC50 values in the low nanomolar range against Escherichia coli DNA gyrase. nih.gov The development of these inhibitors often involves structure-based design, utilizing crystallographic data of the GyrB N-terminal domain to create efficient chemotypes. researchgate.net

Material Science and Photonics

The applications of this compound and its derivatives extend beyond medicinal chemistry into the realm of material science and photonics. The presence of the nitro group, a strong electron-withdrawing group, can impart unique photophysical properties to molecules. For example, photodegradable antimicrobial agents have been synthesized using nitro-substituted aromatic compounds. acs.org These materials can be designed to decompose upon exposure to light of a specific wavelength, which could have applications in areas requiring controlled release or degradation of active substances. The synthesis of such materials can involve Suzuki-Miyaura cross-coupling reactions to introduce the nitro-functionalized aryl group. acs.org

Development of Nonlinear Optical Materials